CHF 5074
Overview
Description
The compound “1-(3’,4’-Dichloro-2-fluoro(1,1’-biphenyl)-4-yl)cyclopropanecarboxylic acid” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond. This biphenyl group is substituted with two chlorine atoms, one fluorine atom, and a cyclopropanecarboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the biphenyl group), halogen atoms (chlorine and fluorine), and a carboxylic acid group attached to a cyclopropane ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the halogen atoms and the carboxylic acid group. The halogen atoms might undergo substitution reactions, while the carboxylic acid group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of halogen atoms and a carboxylic acid group could affect its polarity, solubility, and boiling/melting points .Scientific Research Applications
Alzheimer's Disease Research
1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid, also known as CHF5074, has been evaluated for its effects on brain β-amyloid pathology and spatial memory in transgenic mice expressing mutations of human amyloid precursor protein. This research suggests potential applications in Alzheimer's disease treatment or study (Imbimbo et al., 2009).
Synthesis and Ionization Study
The synthesis and ionization of compounds related to 1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid have been documented. This includes the study of the synthesis of 1,1-dichloro and 1,1-difluoronaphtho[b]cyclopropenes, which are structurally related to the compound (Müller & Thi, 1981).
Antibacterial Agent Synthesis
Compounds structurally similar to 1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid have been synthesized and studied for potential antibacterial activities. This includes the synthesis of new fluoro-containing thiadiazolotriazinones, indicating possible applications in developing new antibacterial agents (Holla et al., 2003).
Antimicrobial Activity Studies
The synthesis of cyclopropanecarboxylic acid derivatives, which are structurally related to the compound , has shown promising results in antimicrobial activity studies. These derivatives have been evaluated for their potential as antimicrobial agents (Tian et al., 2009).
Properties
IUPAC Name |
1-[4-(3,4-dichlorophenyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FO2/c17-12-4-1-9(7-13(12)18)11-3-2-10(8-14(11)19)16(5-6-16)15(20)21/h1-4,7-8H,5-6H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYLTQQDABRNRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)C3=CC(=C(C=C3)Cl)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225901 | |
Record name | 1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749269-83-8 | |
Record name | CHF 5074 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0749269838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Itanapraced | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16825 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-(3',4'-Dichloro-2-fluoro(1,1'-biphenyl)-4-yl)cyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3',4'-DICHLORO-2-FLUOROBIPHENYL-4-YL) CYCLOPROPANECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ITANAPRACED | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35RF1MWQZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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